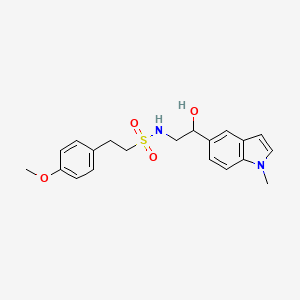
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of these compounds was characterized by FT-IR, 1 H-NMR, mass spectroscopy and elemental analysis2.Chemical Reactions Analysis
The compounds were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives2.
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can also vary widely. For example, one synthesized compound had a molecular formula of C 17 H 14 N 3 O 2 Cl, a yield of 89%, and a melting point of 211–213°C2.Applications De Recherche Scientifique
Pharmacological Properties and Toxicological Assessments
Antispasmodic Drug Mebeverine Metabolism
Mebeverine, an antispasmodic drug with a structural component similar to the query compound, undergoes metabolism to various metabolites including N-substituted ethylamphetamine derivatives. Studies have focused on its metabolism, demonstrating complex pathways including N-dehydroxybutylation and bis-dealkylation, leading to the formation of metabolites with potential psychoactive properties (Kraemer, Wennig, & Maurer, 2001).
Evaluation of Alpha-1 Blockers in Prostatic Hypertrophy
Research on alpha-1 blockers like YM617, which share pharmacological targets with molecules having similar structural motifs, has shown efficacy in treating benign prostatic hypertrophy. These studies offer insights into receptor interactions and therapeutic outcomes, suggesting areas where similar compounds might be investigated for their potential therapeutic applications (Kawabe et al., 1990).
Environmental and Biochemical Impacts
Persistent Organic Pollutants Exposure Assessment
Studies have assessed the exposure levels of persistent organic pollutants (POPs) in children, examining compounds like DDT, DDE, and lindane. Research in this area could be relevant for understanding the environmental persistence and toxicological impact of structurally related compounds, potentially guiding research on environmental safety and health risks associated with exposure (Trejo-Acevedo et al., 2012).
Potential for Chemoprevention
Breast Cancer Chemoprevention with Retinoids
Retinoids, including fenretinide (4-HPR), have been studied for their potential in the chemoprevention of breast cancer. These studies highlight the mechanistic pathways and therapeutic potentials of retinoids, suggesting a research interest in examining similar compounds for their chemopreventive properties against cancer (Veronesi et al., 1992).
Safety And Hazards
Orientations Futures
Given the diverse biological activities of indole derivatives, there is significant potential for further research and development of these compounds for therapeutic applications1.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22-11-9-16-13-17(5-8-19(16)22)20(23)14-21-27(24,25)12-10-15-3-6-18(26-2)7-4-15/h3-9,11,13,20-21,23H,10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVALJYVBNNHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

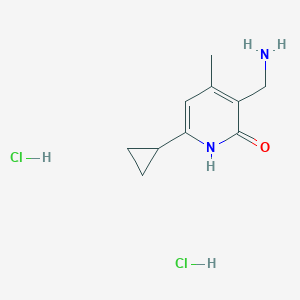
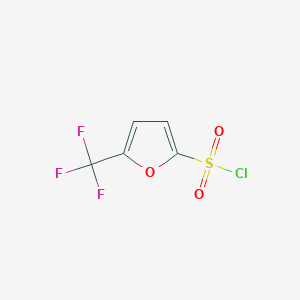
![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)
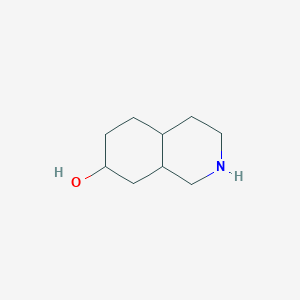
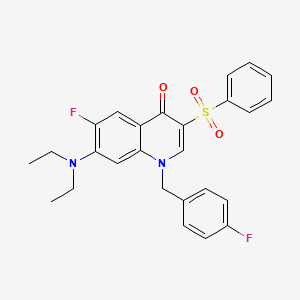
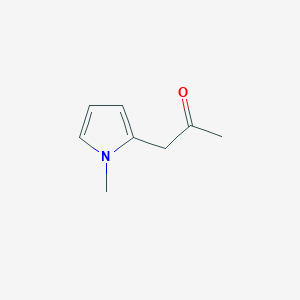
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)
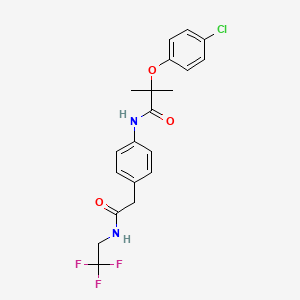
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)
![2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
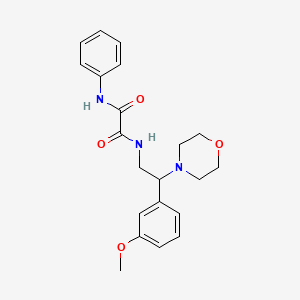
![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)
![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)